2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-ones This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a pyrido-thieno-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-chlorophenylpiperazine with a suitable pyrido-thieno-pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a coupling agent, such as EDCI or DCC, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: A structurally related compound with similar core structure but lacking the thieno and chlorophenyl groups.
Thieno[3,2-d]pyrimidine: Another related compound with a thieno-pyrimidine core but different substituents.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazolo-pyrimidine core, known for its kinase inhibitory properties.
Uniqueness
2-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and piperazine ring enhances its potential for interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C21H17ClN4O2S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C21H17ClN4O2S/c22-14-4-3-5-15(12-14)24-8-10-25(11-9-24)21(28)17-13-16-19(29-17)23-18-6-1-2-7-26(18)20(16)27/h1-7,12-13H,8-11H2 |
InChI Key |
YIFJYTZYFKNDAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O |
Origin of Product |
United States |
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